A Comprehensive Technical Guide to the Physicochemical Properties of 5-carbamoyl-1H-pyrrole-3-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 5-carbamoyl-1H-pyrrole-3-carboxylic acid
Introduction: A Molecule of Duality and Potential
5-carbamoyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a five-membered aromatic pyrrole core. Its defining characteristic is the presence of two distinct functional groups: a carboxylic acid at the C3 position and a primary carboxamide (carbamoyl group) at the C5 position. This dual functionality imparts a unique physicochemical profile, making it a molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid provides a key acidic center and a handle for forming salts or esters, while the carbamoyl group offers extensive hydrogen bonding capabilities.
A thorough understanding of its physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (logP)—is paramount for its application in drug development. These parameters govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential therapeutic agent, influencing everything from formulation strategies to bioavailability and target engagement. This guide provides an in-depth analysis of these core properties, supported by established experimental protocols and theoretical considerations, to empower researchers in their scientific endeavors.
Core Molecular and Physical Characteristics
The foundational properties of a molecule provide the framework for understanding its behavior in more complex systems. For 5-carbamoyl-1H-pyrrole-3-carboxylic acid, these attributes are derived from its constituent atoms and their arrangement.
The molecular formula is C₆H₆N₂O₃ , and the molecular weight is 154.12 g/mol [1]. Based on analogous small heterocyclic carboxylic acids, the compound is expected to be a white to light-yellow crystalline solid at room temperature[2].
Structural Representation
The arrangement of the carboxylic acid and carbamoyl groups on the pyrrole ring dictates its electronic properties and potential for intermolecular interactions.
Caption: 2D structure of 5-carbamoyl-1H-pyrrole-3-carboxylic acid.
Data Summary Table
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to light-yellow crystalline powder | Based on analogs[2] |
| Melting Point | Data not available; requires experimental determination. | - |
| Boiling Point | Likely to decompose before boiling. | Common for polyfunctional organic acids. |
| pKa (Carboxylic Acid) | ~4.4 | Estimated from pyrrole-3-carboxylic acid[2] |
| pKa (Pyrrole N-H) | > 16 | Estimated from pyrrole[3] |
| Water Solubility | Expected to be soluble. | Based on polar functional groups and analog data[2] |
Acidity, Lipophilicity, and Solubility
These three interconnected properties are critical predictors of a compound's pharmacokinetic behavior.
Acidity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. This molecule possesses two primary acidic protons: one on the carboxylic acid and one on the pyrrole nitrogen.
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Carboxylic Acid pKa: The carboxylic acid group is the most significant acidic center. For the closely related pyrrole-3-carboxylic acid, the pKa is reported as 4.45[2]. The presence of the electron-withdrawing carbamoyl group at the 5-position is expected to slightly lower this value, making it a moderately strong organic acid. At physiological pH (~7.4), this group will be almost entirely deprotonated and exist as a carboxylate anion, which significantly enhances aqueous solubility.
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Pyrrole N-H pKa: The N-H proton of the pyrrole ring is significantly less acidic, with a pKa of about 16.5 for unsubstituted pyrrole[3]. This means it requires a very strong base to be deprotonated and will remain in its protonated, neutral form under all physiological conditions.
This method provides a reliable, direct measurement of a compound's pKa values.
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Preparation: Accurately weigh ~5-10 mg of 5-carbamoyl-1H-pyrrole-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but pKa values will be apparent (pKa*) and require correction.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.01 M NaOH).
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Execution: Titrate the solution with the NaOH, recording the pH after each incremental addition of the titrant. Stir the solution continuously.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For a dicarboxylic acid, two inflection points may be observed. Specialized software can be used to calculate the pKa from the titration curve with high precision.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and protein binding. It is quantified by the partition coefficient (P) between octan-1-ol and water.
While no experimental logP value for this specific molecule is readily available, its structure—containing three hydrogen bond donors (OH, NH, NH₂) and three acceptors (two C=O, one ring N)—suggests a relatively low logP, indicating hydrophilicity. The ionization of the carboxylic acid at pH 7.4 will further decrease the apparent partition coefficient (LogD₇.₄), driving the molecule into the aqueous phase.
This classic method is considered the gold standard for its direct measurement of partitioning.
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Phase Preparation: Pre-saturate high-purity octan-1-ol with water and, separately, water with octan-1-ol by shaking them together for 24 hours and allowing the layers to separate. Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) for LogD determination.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.
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Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octan-1-ol in a glass vessel. The volume ratio should be adjusted based on the expected LogP.
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Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from the aqueous phase and measure the concentration of the compound using a validated analytical method (e.g., HPLC-UV). The concentration in the octan-1-ol phase is determined by mass balance.
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Calculation: LogP = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).
Caption: A streamlined workflow for the experimental determination of LogP.
Solubility
The presence of both a carboxylic acid and a carbamoyl group suggests significant potential for hydrogen bonding with water, predicting good aqueous solubility. The related pyrrole-3-carboxylic acid is described as soluble in water[2]. The additional polar carbamoyl group on the target molecule should further enhance this property. Solubility is expected to be highly pH-dependent, increasing dramatically at pH values above the carboxylic acid pKa due to the formation of the highly polar carboxylate salt. In organic solvents, it is likely to be most soluble in polar aprotic solvents like DMSO and DMF.
Spectroscopic Profile
Spectroscopic data provides an empirical fingerprint of a molecule's structure and electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from its functional groups.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4].
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N-H Stretch (Pyrrole & Amide): The pyrrole N-H stretch typically appears as a sharp peak around 3350 cm⁻¹[5]. The amide N-H₂ group will show two distinct bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ range.
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C=O Stretch (Carbonyls): This is a critical region. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) will appear at a lower frequency, typically 1670-1690 cm⁻¹, due to resonance[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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Carboxylic Acid Proton (OH): A highly deshielded, broad singlet appearing far downfield, typically between 10-12 ppm. This signal will disappear upon exchange with D₂O[4].
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Pyrrole Protons (CH & NH): The two protons on the aromatic ring will appear as doublets in the 6-7.5 ppm region. The pyrrole N-H proton often appears as a broad singlet around 11-12 ppm[5].
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Amide Protons (NH₂): Two broad signals in the 7-8.5 ppm range, whose chemical shift is highly dependent on solvent and concentration.
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¹³C NMR:
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Carbonyl Carbons: Two distinct signals in the deshielded region of the spectrum (160-180 ppm). The carboxylic acid carbon will typically be slightly more downfield than the amide carbon.
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Pyrrole Carbons: Four signals corresponding to the aromatic carbons of the pyrrole ring, typically in the 100-140 ppm range.
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Chemical Stability and Reactivity
The stability and reactivity of the molecule are dictated by the interplay of its aromatic core and functional groups.
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Stability: Like many pyrroles, the compound may be sensitive to light and air, potentially leading to gradual darkening or polymerization over time[7]. The electron-withdrawing nature of the substituents may offer some stabilization against oxidative degradation compared to unsubstituted pyrrole. It is expected to be stable in acidic conditions but will readily form salts in basic conditions.
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Reactivity: The molecule offers several sites for chemical modification, making it a versatile building block.
Caption: Major sites of chemical reactivity on the molecule.
Conclusion
5-carbamoyl-1H-pyrrole-3-carboxylic acid presents a fascinating case study in physicochemical properties. Its hydrophilic nature, driven by extensive hydrogen bonding capacity and an ionizable carboxylic acid group, suggests good aqueous solubility, a desirable trait for many pharmaceutical applications. The distinct acidic centers and multiple reactive sites make it a versatile scaffold for further chemical exploration. The data and protocols presented in this guide serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and the rational design of new chemical entities.
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